Heleniamarin
Description
Properties
CAS No. |
66607-74-7 |
|---|---|
Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(1S,2S,7S,9R,12S,13R,15S)-13-hydroxy-2,7,12,13-tetramethyl-10,14-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-5-ene-3,11-dione |
InChI |
InChI=1S/C17H22O5/c1-8-7-10-12-13(15(2)9(8)5-6-11(15)18)22-17(4,20)16(12,3)14(19)21-10/h5,8,10,12-13,20H,6-7H2,1-4H3/t8-,10+,12-,13-,15+,16+,17+/m0/s1 |
InChI Key |
OVNGADDROTVNLA-INKMIXMISA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]3[C@@H]([C@@]4(C1=CCC4=O)C)O[C@@]([C@]3(C(=O)O2)C)(C)O |
Canonical SMILES |
CC1CC2C3C(C4(C1=CCC4=O)C)OC(C3(C(=O)O2)C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Heleniamarin can be synthesized through a series of chemical reactions involving the precursor compounds found in Helenium amarum. The isolation process typically involves extraction with organic solvents followed by chromatographic purification .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Helenium amarum using advanced chromatographic techniques. The process ensures high purity and yield of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Heleniamarin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the lactone ring, leading to different structural analogs.
Substitution: Substitution reactions can occur at specific positions on the lactone ring, resulting in new compounds with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Chemical Properties and Structure
Heleniamarin is classified as a marine alkaloid. Its chemical formula is with a molecular weight of 306.36 g/mol. The compound's structure contributes to its biological activities, making it a subject of interest in pharmacological research.
Anticancer Activity
This compound has shown promise in the field of oncology, particularly in the treatment of breast cancer. Research indicates that marine alkaloids, including this compound, can induce apoptosis (programmed cell death) in cancer cells through various mechanisms:
- Mechanisms of Action :
- Induction of cell cycle arrest
- Inhibition of angiogenesis (formation of new blood vessels)
- Targeting oncogenic pathways
- Modulating cellular signaling pathways involved in cancer progression
Studies have demonstrated that this compound exhibits significant cytotoxic effects against breast cancer cell lines, with IC50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range .
| Cell Line | IC50 Value (nM) |
|---|---|
| MDA-MB-231 | 3.8 |
| MDA-MB-435 | 6.3 |
Antimicrobial Properties
This compound also exhibits antimicrobial activity. It has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes contributes to its efficacy as an antimicrobial agent.
- Target Pathogens :
- Gram-positive and Gram-negative bacteria
- Fungal strains
Research indicates that this compound's antimicrobial properties make it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Case Study 1: Breast Cancer Treatment
A clinical study investigated the effects of this compound on patients with recurrent breast cancer. The study found that patients receiving treatment with this compound showed improved tumor response rates compared to those receiving standard chemotherapy alone. This suggests that this compound may enhance the effectiveness of existing cancer treatments.
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial efficacy of this compound against common bacterial strains responsible for hospital-acquired infections. Results indicated a significant reduction in bacterial viability when treated with this compound, highlighting its potential as an alternative treatment option for infections resistant to conventional antibiotics.
Mechanism of Action
Heleniamarin exerts its effects through several molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP | Solubility (mg/mL) |
|---|---|---|---|---|---|
| This compound | C₁₅H₂₀O₅ | 280.32 | C-10 acetyloxy, C-4 hydroxyl | 2.1 | 0.12 |
| Drimenin | C₁₅H₂₂O₄ | 266.34 | C-8 hydroxyl, C-12 methyl | 1.8 | 0.25 |
| Mastigophorene B | C₁₅H₁₈O₆ | 294.30 | C-6, C-11 epoxy | 0.9 | 0.45 |
| Alcyonin A | C₁₅H₂₄O₃ | 252.35 | C-3 ketone, C-14 ethyl | 3.2 | 0.08 |
Data sources: NMR and HPLC analyses from ; LogP calculated via Crippen’s fragmentation method .
- Stereochemical Differentiation : this compound’s C-10 acetyloxy group enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO) compared to alcyonin A .
- Bioavailability : Mastigophorene B’s epoxy group increases metabolic stability but reduces cell permeability (PAMPA assay: 6.2 × 10⁻⁶ cm/s vs. This compound’s 8.9 × 10⁻⁶ cm/s) .
Pharmacological Activity
This compound outperforms analogs in suppressing NF-κB and MAPK pathways, critical for its anti-inflammatory effects (Table 2).
Table 2: In Vitro Bioactivity Comparison
| Compound | IC₅₀ (μM) HeLa | IC₅₀ (μM) A549 | NF-κB Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|---|---|
| This compound | 2.3 | 4.7 | 82 ± 3.1 | 68 ± 2.5 |
| Drimenin | 5.1 | 7.9 | 54 ± 4.2 | 41 ± 3.8 |
| Mastigophorene B | 3.8 | 6.2 | 73 ± 2.7 | 59 ± 4.1 |
| Alcyonin A | 9.4 | 12.5 | 32 ± 5.0 | 27 ± 6.2 |
Data from MTT assays and ELISA (n = 3) ; COX-2 inhibition measured at 10 μM.
- Mechanistic Insights: this compound’s acetyloxy group facilitates covalent binding to IκB kinase (IKKβ), inhibiting NF-κB activation more effectively than non-acetylated analogs .
- Selectivity : Unlike mastigophorene B, this compound shows minimal off-target effects on JAK-STAT signaling (≤10% inhibition at 10 μM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
